Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
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Overview
Description
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a 4-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2S)-rel- configuration, which indicates the specific spatial arrangement of the atoms.
Scientific Research Applications
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used under acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorophenyl group in the presence of a base.
Major Products
Oxidation: 2-(4-fluorophenyl)cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexanol derivatives
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-
- Cyclohexanol, 2-(4-bromophenyl)-, (1R,2S)-rel-
- Cyclohexanol, 2-(4-methylphenyl)-, (1R,2S)-rel-
Uniqueness
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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